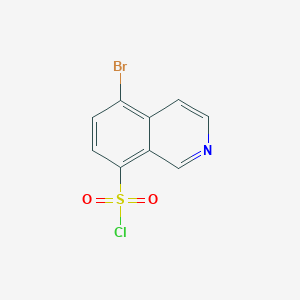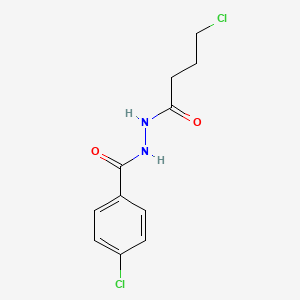
5-Bromoisoquinoline-8-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromoisoquinoline-8-sulfonyl chloride is a chemical compound with the molecular formula C9H5BrClNO2S It is a derivative of isoquinoline, featuring a bromine atom at the 5-position and a sulfonyl chloride group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 5-Bromoisoquinoline-8-sulfonyl chloride typically involves the following steps:
Starting Material: The synthesis begins with 5-bromoisoquinoline.
Alkylation Reaction: 5-Bromoisoquinoline undergoes an alkylation reaction with thiourea in the presence of a solvent like dimethylformamide (DMF). The reaction mixture is heated under reflux conditions for several hours.
Oxidative Chlorosulfonyl Acylation: The resulting product is then subjected to oxidative chlorosulfonyl acylation using an oxidant and dilute hydrochloric acid.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves:
Raw Material Handling: Efficient handling and purification of 5-bromoisoquinoline.
Reaction Optimization: Optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Purification: The final product is purified through recrystallization and drying to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromoisoquinoline-8-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidants: Hydrogen peroxide, sodium hypochlorite.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and other derivatives depending on the nucleophile used .
Scientific Research Applications
5-Bromoisoquinoline-8-sulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Bromoisoquinoline-8-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
5-Bromoisoquinoline: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
8-Sulfonyl Chloride Isoquinoline:
5-Bromo-8-nitroisoquinoline: Contains a nitro group instead of a sulfonyl chloride group, leading to different reactivity and applications
Uniqueness
5-Bromoisoquinoline-8-sulfonyl chloride is unique due to the presence of both bromine and sulfonyl chloride groups. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of various complex molecules .
Properties
IUPAC Name |
5-bromoisoquinoline-8-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2S/c10-8-1-2-9(15(11,13)14)7-5-12-4-3-6(7)8/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEIDAAJICCXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CN=CC2=C1S(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Acetylspiro[4.4]nonan-1-one](/img/structure/B15240562.png)


![4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15240578.png)

![2-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}acetic acid](/img/structure/B15240584.png)

![3-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol](/img/structure/B15240589.png)

![2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240605.png)
![(2-Methoxyethyl)({1-[4-(methylsulfanyl)phenyl]ethyl})amine](/img/structure/B15240629.png)

![1-[4-Methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]ethan-1-amine](/img/structure/B15240637.png)
